1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane
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Overview
Description
The compound “1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane” is a complex organic molecule that contains several interesting functional groups. It includes a phenyl group (a ring of six carbon atoms, also known as a benzene ring), a triazolo group (a five-membered ring containing three nitrogen atoms and two carbon atoms), and a quinazolin group (a fused ring system containing two nitrogen atoms and several carbon atoms). These groups are all connected in a specific arrangement to form the overall structure of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is likely quite complex. The presence of multiple nitrogen atoms suggests that it may form multiple rings, and the phenyl group indicates the presence of a benzene ring. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. The presence of the phenyl, triazolo, and quinazolin groups suggest that it might participate in a variety of reactions. For example, the phenyl group might undergo electrophilic aromatic substitution, while the nitrogen atoms in the triazolo and quinazolin groups might participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, which are part of the structure of “1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are used to create covalent bonds between two molecules, which can be useful in creating targeted therapies .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are used in the study of biological systems using the techniques, tools, and methods of chemistry .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes for imaging biological structures .
Materials Science
1,2,3-triazoles are used in materials science . They are used in the creation of new materials with unique properties .
Mechanism of Action
Target of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities . Therefore, it can be inferred that this compound may also target similar biological entities, such as bacterial cells, HIV proteins, or tuberculosis-causing bacteria.
Mode of Action
Based on its structural similarity to other triazoloquinazoline derivatives, it might interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to the death of the pathogenic cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(azepan-1-yl)-3-phenyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-2-9-15-25(14-8-1)20-17-12-6-7-13-18(17)26-21(22-20)19(23-24-26)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVLJQMQMQPGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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